molecular formula C12H13NO3 B1664956 Aniracetam CAS No. 72432-10-1

Aniracetam

カタログ番号 B1664956
CAS番号: 72432-10-1
分子量: 219.24 g/mol
InChIキー: ZXNRTKGTQJPIJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aniracetam is a supplement with potential nootropic effects, which means it might support brain health, like memory . It likely works with its positive effects on certain brain receptors (binding sites), including alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-sensitive glutamate receptors . Aniracetam may also affect various brain chemicals, such as acetylcholine, dopamine, and serotonin .


Synthesis Analysis

Aniracetam is synthesized by condensing 2-pyrrolidone with 4-methoxybenzoyl chloride . The drug was first made in the 1970s by Hoffmann-La Roche . A synthesis method of aniracetam has been disclosed where aniracetam is obtained by performing one-step reaction on alpha-pyrrolidone and methoxybenzoyl chloride in the existence of triethylamine serving as an acid-binding agent .

科学的研究の応用

Treatment of Cerebral Dysfunctional Disorders

Aniracetam is a pyrrolidinone-type cognition enhancer that has been clinically used in the treatment of behavioral and psychological symptoms of dementia following stroke and in Alzheimer’s disease . It has shown potential in treating various CNS disorders or disease states .

Enhancement of Cognitive Functions

Aniracetam has been used to enhance cognitive functions. It has been found to be effective in the treatment of learning and memory impairments .

3. Attenuation of Hydroxyl Free Radical Formation Aniracetam has been shown to block the formation of cytotoxic hydroxyl radicals during ischaemia-reperfusion of mouse brain . This suggests that it could be beneficial in the treatment of conditions related to brain ischemia .

4. Treatment of Attention-Deficit Hyperactivity Disorder (ADHD) Aniracetam has been used in animal models of hypoattention and hyperactivity, which are symptoms of ADHD .

Treatment of Anxiety and Depression

Aniracetam has been used in animal models of fear, anxiety, and depression . This suggests that it could have potential applications in the treatment of these mental health conditions .

Treatment of Sleep Disorders

Aniracetam has been used in animal models of impaired rapid-eye movement sleep . This suggests that it could be beneficial in the treatment of sleep disorders .

7. Potentiation of Nicotinic α4β2 Receptors Signalling Aniracetam appears to potentiate signalling via nicotinic α4β2 receptors at 0.1nM via interactions with G S proteins, independent of protein kinases .

Low Medication Interactions

One study suggested aniracetam didn’t have significant medication interactions . This makes it a potentially safer option for use in conjunction with other treatments .

Safety and Hazards

Aniracetam is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

将来の方向性

While Aniracetam is effective at improving memory function in models of impaired memory, it has no effect in improving memory in healthy organisms . More recent, quality, and long-term research on Aniracetam is necessary . It is conceivable that clinical trials will demonstrate beneficial effects of Aniracetam in various disease states .

作用機序

Target of Action

Aniracetam primarily targets several receptors in the brain. These include the Glutamate receptor 2 , Glutamate receptor 3 , 5-hydroxytryptamine receptor 2A , and Dopamine D2 receptor . These receptors play crucial roles in cognitive functions, mood regulation, and memory processes .

Mode of Action

Aniracetam acts on two main neurotransmitter systems in the brain: the glutamate and acetylcholine systems . By modulating the activity of receptors within these systems, aniracetam can enhance cognitive processes such as memory and learning . It also interacts with the cholinergic, dopaminergic, and serotonergic systems, which may mediate its wide range of anxiolytic properties .

Biochemical Pathways

Aniracetam has been shown to positively modulate the AMPA receptor . It also increases cholinergic activity in the hippocampus, prefrontal cortex, and striatum . Furthermore, it protects against glutamate excitotoxicity . Aniracetam may prevent the production and accumulation of Aβ by increasing α-secretase activity through two distinct pathways: increasing brain-derived neurotrophic factor expression and positively modulating metabotropic glutamate receptors .

Pharmacokinetics

Aniracetam is rapidly and completely absorbed from the gastrointestinal tract . Its absolute systemic bioavailability is only about 02% . Aniracetam has a high volume of distribution (2.5 L/kg), implying extensive extravascular distribution . It is very rapidly eliminated from the body, with a plasma elimination half-life of approximately 0.5 hours . Aniracetam is completely metabolized, and the principal metabolites, N-anisoyl-γ-aminobutyric acid (N-anisoyl-GABA), 2-pyrrolidinone, succinimide, and anisic acid, are excreted via the urine (84%), the feces (2%), or as CO2 in expired air .

Result of Action

The molecular and cellular effects of aniracetam’s action are primarily related to its cognitive-enhancing properties. It improves memory and attention disturbances accompanying cerebrovascular diseases and degenerative brain disorders . Aniracetam has been identified as a nootropic drug due to these memory effects . It also has modest effects similar to an anxiolytic .

特性

IUPAC Name

1-(4-methoxybenzoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRTKGTQJPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045128
Record name Aniracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniracetam

CAS RN

72432-10-1
Record name Aniracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72432-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniracetam [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aniracetam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

20 g. of p-methoxybenzoyl chloride and 20 g. of 2-pyrrolidinone are boiled at reflux in 20 ml. of diethyl ether for 16 hours and then diethyl ether, ice and 2-N aqueous ammonia are added to the mixture. The insoluble constituents are filtered off and washed ion-free with diethyl ether and water. The filter cake is dried and there is obtained 1-(p-methoxybenzoyl)-2-pyrrolidinone having a melting point of 119.5°-120.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

10 g. of phosphorus pentoxide and 6 ml. of orthophosphoric acid (at least 85%) are warmed with one another. 2.0 g. of 4-(p-methoxybenzoylamino)butyric acid are added at room temperature to the resulting solution. The mixture is warmed to 50° C. for 60 minutes, subsequently treated with ice and extracted with ethyl acetate. The organic phase is washed first with cold water, then with cold sodium bicarbonate solution and finally again with water and dried over sodium sulfate. The residue is triturated with diethyl ether and there is obtained 1-(p-methoxybenzoyl)-2-pyrrolidinone having a melting point of 120°-122° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aniracetam
Reactant of Route 2
Reactant of Route 2
Aniracetam
Reactant of Route 3
Reactant of Route 3
Aniracetam
Reactant of Route 4
Reactant of Route 4
Aniracetam
Reactant of Route 5
Reactant of Route 5
Aniracetam
Reactant of Route 6
Aniracetam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。